Cas no 869-07-8 (N-Isopropyl-2-methylpropanamide)

N-Isopropyl-2-methylpropanamide structure
869-07-8 structure
Product Name:N-Isopropyl-2-methylpropanamide
Numero CAS:869-07-8
MF:C7H15NO
MW:129.200102090836
CID:726600
PubChem ID:230354
Update Time:2024-10-26

N-Isopropyl-2-methylpropanamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Isopropylisobutyramide
    • 2-methyl-N-propan-2-ylpropanamide
    • N-ISOPROPYL-2-METHYLPROPANAMIDE
    • Propanamide,2-methyl-N-(1-methylethyl)-
    • 2-Methyl-N-(1-methylethyl)propanamide
    • 2-Methyl-N-(1-methylethyl)propanamide (ACI)
    • Propionamide, N-isopropyl-2-methyl- (7CI, 8CI)
    • 2-Methyl-N-(propan-2-yl)propanamide
    • NSC 25164
    • 869-07-8
    • Isobutylamide, N-isopropyl-
    • NSC25164
    • AKOS003846206
    • N1-isopropyl-2-methylpropanamide
    • L10185
    • NSC-25164
    • CS-0119885
    • SCHEMBL142029
    • Propanamide, N-isopropyl-2-methyl
    • DTXSID40282247
    • Propanamide, 2-methyl-N-(1-methylethyl)-
    • N-Isopropyl-2-methylpropanamide
    • MDL: MFCD00728933
    • Inchi: 1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
    • Chiave InChI: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)C)NC(C)C

Proprietà calcolate

  • Massa esatta: 129.115
  • Massa monoisotopica: 129.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 97.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.1A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 0.856
  • Punto di fusione: 104-105 ºC
  • Punto di ebollizione: 209 ºC
  • Punto di infiammabilità: 111 ºC
  • Indice di rifrazione: 1.418

N-Isopropyl-2-methylpropanamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
N065730-250mg
N-Isopropyl-2-methylpropanamide
869-07-8
250mg
$ 170.00 2022-06-03
TRC
N065730-500mg
N-Isopropyl-2-methylpropanamide
869-07-8
500mg
$ 280.00 2022-06-03
Chemenu
CM309024-1g
N-Isopropylisobutyramide
869-07-8 95%
1g
$*** 2023-05-29
Chemenu
CM309024-100mg
N-Isopropylisobutyramide
869-07-8 95%
100mg
$*** 2023-05-29
Chemenu
CM309024-250mg
N-Isopropylisobutyramide
869-07-8 95%
250mg
$*** 2023-05-29
Chemenu
CM309024-5g
N-Isopropylisobutyramide
869-07-8 95%
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-100mg
N-Isopropylisobutyramide
869-07-8 97%
100mg
¥501.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-250mg
N-Isopropylisobutyramide
869-07-8 97%
250mg
¥690.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-1g
N-Isopropylisobutyramide
869-07-8 97%
1g
¥1751.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-5g
N-Isopropylisobutyramide
869-07-8 97%
5g
¥5356.00 2024-04-27

N-Isopropyl-2-methylpropanamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, 70 °C
Riferimento
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; et al, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium sulfate ,  Ozone Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, F.; et al, Studies in Surface Science and Catalysis, 1997, 108, 115-122

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium sulfate Solvents: Ethyl acetate
Riferimento
Extension of the Eschweiler-Clarke procedure to the N-alkylation of amides
Fache, Fabienne; et al, Tetrahedron Letters, 1994, 35(20), 3313-14

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → reflux
2.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
Riferimento
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; et al, Journal of the American Chemical Society, 2018, 140(15), 5264-5271

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: tert-Butanol
Riferimento
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; et al, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3)
Riferimento
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; et al, Synthetic Communications, 2001, 31(13), 2047-2050

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Riferimento
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
Riferimento
Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis
Koring, Laura; et al, Chemistry - A European Journal, 2021, 27(57), 14179-14183

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-2,5-pyrrolidinedione Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 h, rt
1.3 Reagents: Potassium bisulfate ;  rt
Riferimento
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups
Kitamura, Masanori; et al, RSC Advances, 2018, 8(40), 22482-22489

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ;  10 h, rt
Riferimento
Visible-light-mediated eosin Y catalyzed aerobic desulfurization of thioamides into amides
Yadav, Arvind K.; et al, New Journal of Chemistry, 2013, 37(12), 4119-4124

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, Fabienne; et al, Recueil des Travaux Chimiques des Pays-Bas, 1996, 115(4), 231-238

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Water Solvents: Water
Riferimento
Functional group transformation. Conversion of aldehydes into amides via α-cyanoenamines
De Kimpe, Norbert; et al, Organic Preparations and Procedures International, 1978, 10(3), 149-56

Metodo di produzione 14

Condizioni di reazione
Riferimento
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h, rt
Riferimento
Swelling behaviour of core-shell microgels in H2O, analysed by temperature-dependent FTIR spectroscopy
Wiehemeier, Lars; et al, Physical Chemistry Chemical Physics, 2019, 21(2), 572-580

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
Riferimento
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  60 - 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Riferimento
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

N-Isopropyl-2-methylpropanamide Raw materials

N-Isopropyl-2-methylpropanamide Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd